An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine
An In-depth Technical Guide to the Physicochemical Properties of 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine
Abstract
The 2-amino-1,3,4-thiadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its wide spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3] This guide provides a detailed examination of the physicochemical properties of a specific derivative, 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine. Understanding these core characteristics is paramount for drug development professionals, as they fundamentally influence a compound's pharmacokinetic and pharmacodynamic profile. This document synthesizes available data, presents predicted values based on structurally similar compounds, and outlines robust experimental protocols for the determination of these key parameters.
Core Molecular Structure and Identity
5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound featuring a central 1,3,4-thiadiazole ring, substituted at the 5-position with a 2-phenoxyethyl group and at the 2-position with an amine group. This unique combination of a flexible ether linkage and the rigid, electron-rich thiadiazole core bestows upon it specific chemical characteristics that are critical for its interaction with biological targets.
Key Identifiers:
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Molecular Formula: C₁₀H₁₁N₃OS[4]
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Molecular Weight: 221.28 g/mol [4]
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Canonical SMILES: Nc1nnc(CCOC2=CC=CC=C2)s1[4]
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InChI Key: YZEIHPOKYUQDBF-UHFFFAOYSA-N[4]
Physicochemical Properties: A Tabulated Summary
The interplay between the polar amine and thiadiazole moieties and the more nonpolar phenoxyethyl tail dictates the compound's solubility, lipophilicity, and other key properties. The following table summarizes known and predicted physicochemical data. Experimental data for the direct analogue, 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine, is included for comparative purposes.[5]
| Property | Value for 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine | Analog Data: 5-(Phenoxymethyl)-1,3,4-thiadiazol-2-amine | Rationale for Prediction/Notes |
| Physical Form | Solid[4] | Colorless crystals[5] | Expected to be a crystalline solid at room temperature. |
| Melting Point (°C) | Predicted: 160-180 | Not Reported | The addition of a methylene group may slightly alter crystal packing, but a relatively high melting point is expected due to the planar, polar core. |
| Water Solubility | Predicted: Low | Not Reported | The phenoxyethyl group significantly increases lipophilicity, likely leading to poor aqueous solubility. |
| pKa | Predicted: 4.5 - 5.5 (Amine) | Not Reported | The 2-amino group on the 1,3,4-thiadiazole ring is typically weakly basic. |
| LogP (Octanol/Water) | Predicted: ~2.0 - 2.5 | Not Reported | The XLogP3-AA for a similar compound, 5-(2-butoxyethyl)-1,3,4-thiadiazol-2-amine, is 1.4.[6] The phenyl group in the target compound would increase this value. |
| Hydrogen Bond Donors | 1 (from -NH₂) | 1 | The primary amine is the sole hydrogen bond donor. |
| Hydrogen Bond Acceptors | 5 (3 N atoms, 1 O, 1 S) | 5 | The nitrogen atoms of the thiadiazole ring, the ether oxygen, and the sulfur atom can act as hydrogen bond acceptors. |
Synthesis and Structural Elucidation
The synthesis of 5-substituted-2-amino-1,3,4-thiadiazoles is well-established. A highly efficient one-pot method involves the cyclization of a carboxylic acid with thiosemicarbazide, often facilitated by a dehydrating agent like polyphosphate ester (PPE).[5][7]
Proposed Synthetic Workflow
The synthesis of the title compound would logically follow the reaction of 3-phenoxypropanoic acid with thiosemicarbazide.
Caption: Proposed one-pot synthesis of the target compound.
Step-by-Step Synthesis Protocol (Adapted from Mironov et al., 2021[5])
Expertise & Rationale: This protocol is adapted from a validated, one-pot synthesis of similar 1,3,4-thiadiazole derivatives. The use of polyphosphate ester (PPE) as both a solvent and a cyclodehydrating agent avoids harsh and toxic reagents like POCl₃, enhancing the safety and efficiency of the reaction.[5][7]
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Reagent Preparation: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine thiosemicarbazide (1.0 eq) and 3-phenoxypropanoic acid (1.0 eq).
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Reaction Initiation: Add polyphosphate ester (PPE) in sufficient quantity to ensure adequate stirring of the reaction mixture (approximately 5-10 times the weight of the limiting reagent).
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Thermal Cyclization: Heat the mixture to 100-120°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., Ethyl Acetate/Hexane mixture). The reaction is typically complete within 2-4 hours.
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Work-up and Isolation:
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Allow the reaction mixture to cool to room temperature.
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Carefully quench the reaction by pouring the mixture onto crushed ice with stirring. This will hydrolyze the PPE and precipitate the crude product.
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Neutralize the acidic solution with a saturated solution of sodium bicarbonate or ammonium hydroxide until the pH is approximately 7-8.
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The resulting precipitate is collected by vacuum filtration.
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Purification: The crude product is washed thoroughly with water and then recrystallized from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the purified 5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine.
Spectral Characterization (Predicted)
Based on the data for the close analog, 5-(phenoxymethyl)-1,3,4-thiadiazol-2-amine[5], the following spectral characteristics are anticipated:
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¹H NMR (DMSO-d₆):
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δ ~3.2-3.4 ppm (t, 2H, -S-CH₂-)
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δ ~4.2-4.4 ppm (t, 2H, -CH₂-O-)
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δ ~6.9-7.0 ppm (m, 3H, Ar-H)
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δ ~7.2-7.3 ppm (m, 2H, Ar-H)
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δ ~7.1-7.3 ppm (s, 2H, -NH₂)
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¹³C NMR (DMSO-d₆):
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δ ~30-35 ppm (-S-CH₂-)
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δ ~65-70 ppm (-CH₂-O-)
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δ ~114-115 ppm (Ar-C)
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δ ~121-122 ppm (Ar-C)
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δ ~129-130 ppm (Ar-C)
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δ ~158-160 ppm (Ar-C, C-O)
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δ ~150-155 ppm (Thiadiazole C-S)
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δ ~168-172 ppm (Thiadiazole C-N)
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IR (KBr, cm⁻¹):
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~3300-3100 (N-H stretching of the amine)
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~3050 (Aromatic C-H stretching)
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~2950 (Aliphatic C-H stretching)
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~1630 (C=N stretching of the thiadiazole ring)
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~1240 (Asymmetric C-O-C stretching of the ether)
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~1040 (Symmetric C-O-C stretching)
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Mass Spectrometry (EI):
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Expected [M]⁺ at m/z = 221.
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Experimental Determination of Key Physicochemical Properties
To ensure data integrity for drug development, experimental determination of properties is crucial. The following section outlines self-validating protocols for key parameters.
Protocol: Determining Aqueous Solubility (Shake-Flask Method)
Trustworthiness: The shake-flask method (OECD Guideline 105) is the gold standard for solubility determination, providing a direct measure of a compound's solubility at equilibrium.
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Preparation: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed, glass flask.
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Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a prolonged period (24-48 hours) to ensure equilibrium is reached. A preliminary kinetics study can validate the time to equilibrium.
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Phase Separation: Cease agitation and allow the suspension to settle. Centrifuge the sample at high speed to pellet the undissolved solid.
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Quantification: Carefully remove an aliquot of the clear supernatant. Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.
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Validation: The presence of solid material at the end of the experiment visually confirms that saturation was achieved.
Protocol: Determining Partition Coefficient (LogP)
Trustworthiness: The shake-flask method for LogP (OECD Guideline 107) directly measures the partitioning of a compound between two immiscible phases, providing a robust value for lipophilicity.
Caption: Experimental workflow for LogP determination.
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Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.
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Partitioning: Dissolve a known amount of the compound in the water-saturated n-octanol. Add an equal volume of the n-octanol-saturated water.
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Equilibration: Shake the mixture vigorously for several hours (or until equilibrium is established) at a constant temperature.
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Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
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Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC-UV.
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Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase (Co) to the concentration in the aqueous phase (Cw). LogP is the base-10 logarithm of this ratio.
Conclusion
5-(2-Phenoxyethyl)-1,3,4-thiadiazol-2-amine is a compound of significant interest due to its promising structural motifs. While specific experimental data is sparse, this guide has established a robust profile of its physicochemical properties through a combination of data from commercial sources, extrapolation from close analogs, and established chemical principles. The provided synthesis and analytical protocols offer a clear and scientifically grounded pathway for researchers to produce and characterize this molecule, facilitating its further investigation in drug discovery and development programs.
References
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Mironov, K. S. F., et al. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. Molecules, 26(17), 5159. Available at: [Link]
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Pleșca, D. A., et al. (2021). 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. RSC Medicinal Chemistry, 12(9), 1491-1514. Available at: [Link]
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PubChem. (n.d.). 5-(2-Butoxyethyl)-1,3,4-thiadiazol-2-amine. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Saeed, A., et al. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Current Chemistry Letters, 8(3), 113-122. Available at: [Link]
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Chhajed, S. S., et al. (2015). Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells. Saudi Pharmaceutical Journal, 23(4), 410-424. Available at: [Link]
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Al-Ghorbani, M., et al. (2022). Synthesis and Biological Activities of Some New Derivatives Based on 5-Styryl-2-amino-1,3,4-thiadiazole. Chemical Methodologies, 6(1), 1-10. Available at: [Link]
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Molecules. (2021). A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives. PubMed. Retrieved January 18, 2026, from [Link]
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Pandey, A., et al. (2011). Synthesis of Schiff bases of 2-amino-5-aryl-1, 3, 4-thiadiazole And its Analgesic, Anti-inflammatory, Antibacterial and Antitubercular Activity. International Journal of ChemTech Research, 3(1), 178-184. Available at: [Link]
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